molecular formula C11H11NO B2413695 3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile CAS No. 135634-51-4

3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile

Cat. No.: B2413695
CAS No.: 135634-51-4
M. Wt: 173.215
InChI Key: VLGNWVGVGYXYBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile typically involves the alkylation of 2,3-dihydrobenzofuran with a suitable nitrile precursor. One common method includes the reaction of 2,3-dihydrobenzofuran with 3-bromopropanenitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide . The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been investigated for various biological activities, notably its antimicrobial and anticancer properties. The benzofuran scaffold is known for its diverse pharmacological effects, and derivatives have shown promise in treating various diseases.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated against multidrug-resistant strains of bacteria. Some studies report minimum inhibitory concentration (MIC) values that suggest effectiveness against pathogens such as Staphylococcus aureus and Mycobacterium species .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets.

Target Receptors:

  • Cannabinoid Receptors: Some derivatives have been shown to act as selective agonists for cannabinoid receptor 2 (CB2), which is linked to anti-inflammatory effects without central nervous system side effects .
  • Cell Growth Inhibition: Certain studies suggest that the compound may inhibit cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Activity Reference Findings
AntimicrobialEffective against MRSA and Mycobacterium spp.
Anticancer Induces apoptosis in cancer cell lines
CB2 Agonism Selective agonist with anti-inflammatory properties

Research Applications

The compound has potential applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for antimicrobial and anticancer properties.
  • Medicine: Explored for therapeutic applications due to structural similarities with bioactive benzofuran derivatives.

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGNWVGVGYXYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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